N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group, a methyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.
Introduction of Substituents: The cyclopropyl and methyl groups can be introduced through alkylation reactions using cyclopropyl halides and methyl halides, respectively.
Piperazine Substitution: The piperazine moiety can be introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with piperazine under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various halides or nucleophiles; reactions may require catalysts or bases to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cellular signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Flumatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Uniqueness
N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a cyclopropyl group, a methyl group, and a piperazine moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-cyclopropyl-6-methyl-2-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C12H19N5/c1-9-8-11(15-10-2-3-10)16-12(14-9)17-6-4-13-5-7-17/h8,10,13H,2-7H2,1H3,(H,14,15,16) |
InChI Key |
LAJOANJLJQEGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)NC3CC3 |
Origin of Product |
United States |
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